

Spectroscopic Profile of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(3-aminophenoxy)benzene

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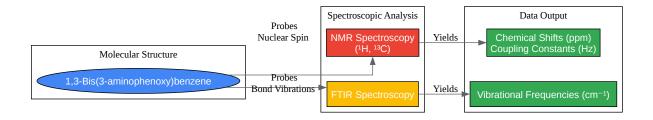
For Researchers, Scientists, and Drug Development Professionals

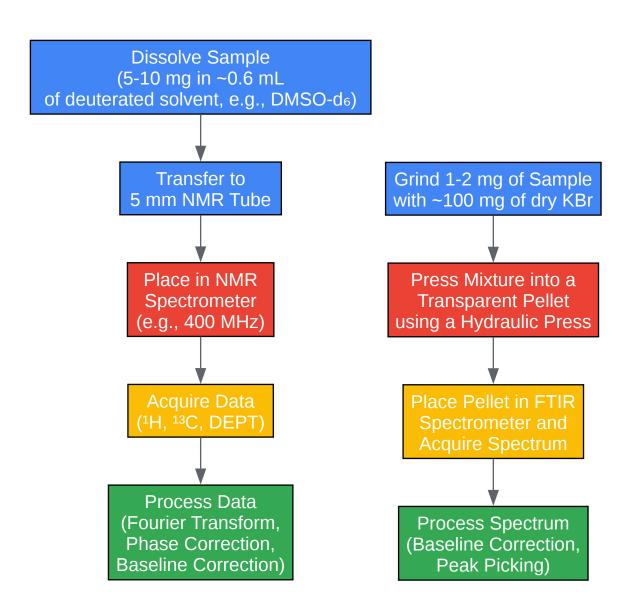
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile diamine monomer, **1,3-Bis(3-aminophenoxy)benzene** (APB). Due to its unique structure, featuring ether linkages and amine functionalities, APB is a significant building block in the synthesis of high-performance polymers such as polyimides and polyamides. This document presents available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

## **Molecular Structure and Spectroscopic Correlation**

The chemical structure of **1,3-Bis(3-aminophenoxy)benzene** is fundamental to interpreting its spectroscopic output. The molecule's symmetry, the electronic environment of its aromatic protons and carbons, and the characteristic vibrational modes of its functional groups (amines, ethers, and aromatic rings) all give rise to distinct signals in NMR and FTIR spectra.







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